Cas no 1019579-89-5 (1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine)
1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine
- LGQKGYKWJIAFHX-UHFFFAOYSA-N
- 1-(2-methoxyethyl)indolin-5-amine
- 1-(2-Methoxy-ethyl)-2,3-dihydro-1H-indol-5-ylamine
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- MDL: MFCD11137638
- Inchi: 1S/C11H16N2O/c1-14-7-6-13-5-4-9-8-10(12)2-3-11(9)13/h2-3,8H,4-7,12H2,1H3
- InChI Key: LGQKGYKWJIAFHX-UHFFFAOYSA-N
- SMILES: O(C)CCN1C2C=CC(=CC=2CC1)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 186
- Topological Polar Surface Area: 38.5
1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 161638-5g |
1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine, 95% |
1019579-89-5 | 95% | 5g |
$1816.00 | 2023-09-09 |
1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine
Comprehensive Guide to 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine (CAS No. 1019579-89-5): Properties, Applications, and Market Insights
1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine (CAS No. 1019579-89-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique indole structure, is widely studied for its potential applications in drug development and therapeutic agents. Researchers and industry professionals frequently search for terms like "1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine synthesis", "CAS 1019579-89-5 applications", and "indole derivatives in medicine", reflecting the growing interest in this molecule.
The chemical structure of 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine features a methoxyethyl group attached to a dihydroindole ring, which contributes to its unique physicochemical properties. This compound is often explored for its potential role in modulating biological pathways, making it a subject of interest in the development of novel therapeutic agents. Searches related to "indole-based drug candidates" and "pharmacological uses of 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine" highlight its relevance in modern medicinal chemistry.
One of the key applications of 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine lies in its potential as a building block for more complex molecules. Its structural versatility allows it to be incorporated into various pharmacophores, enhancing the efficacy and selectivity of drug candidates. Industry trends show increasing demand for "high-purity CAS 1019579-89-5" and "custom synthesis of indole derivatives", underscoring its importance in research and development.
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In addition to its pharmaceutical applications, 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine is also studied for its potential in agrochemicals and material science. Researchers are investigating its role in developing new crop protection agents and functional materials, aligning with global trends in sustainable agriculture and green chemistry. Searches for "indole derivatives in agrochemicals" and "CAS 1019579-89-5 in material science" indicate a broadening scope of interest.
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In conclusion, 1-(2-Methoxyethyl)-2,3-dihydro-1H-indol-5-ylamine (CAS No. 1019579-89-5) represents a versatile and valuable compound in modern chemistry. Its applications span pharmaceuticals, agrochemicals, and materials science, driven by ongoing research and market demand. As interest in "indole-based compounds" and "specialty chemicals for drug development" continues to grow, this molecule is poised to play a pivotal role in future scientific and industrial advancements.
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